molecular formula C16H17BrN2O3 B2964834 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide CAS No. 2034483-72-0

5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B2964834
CAS No.: 2034483-72-0
M. Wt: 365.227
InChI Key: NJULVSQTXARZJC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxy group at the 2nd position, a methoxy group at the 3rd position, and a phenylpropyl group attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of pyridine-3-carboxamide followed by the introduction of the hydroxy, methoxy, and phenylpropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like acetonitrile or dichloromethane. The subsequent steps involve the protection and deprotection of functional groups, as well as the use of reagents like sodium hydride (NaH) and palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaN3, KCN). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., dichloromethane, acetonitrile) .

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., carbonyl compounds), reduced derivatives (e.g., alcohols), and substituted derivatives (e.g., azides, nitriles) .

Scientific Research Applications

5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxy group, methoxy group, and phenylpropyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-22-11-16(21,13-5-3-2-4-6-13)10-19-15(20)12-7-14(17)9-18-8-12/h2-9,21H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJULVSQTXARZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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